1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-imidazole oxalate
Overview
Description
1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-imidazole oxalate is a useful research compound. Its molecular formula is C19H26N2O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.18417193 g/mol and the complexity rating of the compound is 354. The solubility of this chemical has been described as 51.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Applications in Green Chemistry
- Development of Ionic Liquids : Research by Holbrey et al. (2003) in Green Chemistry explored the creation of new ionic liquids containing functionalized imidazolium cations, synthesized from reactions involving imidazole, acid, and propylene oxide. These ionic liquids exhibit unique behaviors, such as increased hydrophilicity and the formation of liquid-liquid biphases with acetone (Holbrey, Turner, Reichert, & Rogers, 2003).
Research in Pharmacology and Drug Design
- H3-Receptor Histamine Antagonists : A study by Ganellin et al. (1996) in the Journal of Medicinal Chemistry investigated a series of (phenoxyalkyl)imidazoles for their potential as potent H3-receptor histamine antagonists. The study synthesized and tested various imidazole derivatives for their effectiveness in vitro and in vivo (Ganellin, Fkyerat, Bang-Andersen, Athmani, Tertiuk, Garbarg, Ligneau, & Schwartz, 1996).
Advancements in Chemical Synthesis
- One-Pot Synthesis Techniques : Ramesha et al. (2013) in Tetrahedron Letters presented a method using propylphosphonic anhydride for the one-pot synthesis of imidazo[1,2-a]pyridines from alcohols. This method offers an effective and mild approach to synthesizing these compounds (Ramesha, Raghavendra, Nandeesh, Rangappa, & Mantelingu, 2013).
Contributions to Material Science
- Synthesis of Water-Soluble Antioxidants : Hasegawa et al. (1997) in Synlett explored the synthesis of water-soluble and bioavailable antioxidants, particularly focusing on derivatives of 5-hydroxycoumaran with imidazole groups. These compounds show potential in inhibiting TXA2 synthase (Hasegawa, Yoshida, Hachiya, Miyazaki, Tsuruta, Nambu, Ohuchida, & Kawamura, 1997).
Exploration in Biochemistry
- Biosensors Development : Fernandes et al. (2009) in Talanta developed a biosensor using an ionic liquid containing dispersed iridium nanoparticles and polyphenol oxidase for the determination of chlorogenic acid. This research demonstrates the potential of imidazole compounds in enhancing biosensor capabilities (Fernandes, Moccelini, Scheeren, Migowski, Dupont, Heller, Micke, & Vieira, 2009).
Properties
IUPAC Name |
2-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.C2H2O4/c1-13(2)16-7-6-14(3)12-17(16)20-11-5-9-19-10-8-18-15(19)4;3-1(4)2(5)6/h6-8,10,12-13H,5,9,11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBZWFCALVSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C=CN=C2C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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